Enantioselectivity of Asymmetric Hydrogenation: N‑Cbz vs. N‑Boc Protection
In the PROPRAPHOS‑Rh‑catalyzed hydrogenation of furyl‑substituted dehydroamino acid derivatives, the N‑Cbz protected substrate routinely yields the corresponding furylalanine with an enantiomeric excess (ee) within the upper segment of the reported 58–93 % range, whereas N‑Boc analogs tend to cluster toward the lower end of this range [1]. This protective‑group‑dependent variation in ee directly determines the stereochemical purity of the final building block.
| Evidence Dimension | Enantiomeric excess (ee) after asymmetric hydrogenation |
|---|---|
| Target Compound Data | 58‑93 % ee (N‑Cbz furyl substrate family; upper‑range performance indicated for optimized N‑Cbz derivatives) |
| Comparator Or Baseline | N‑Boc furyl substrate family (lower‑range ee within the same 58‑93 % bracket) |
| Quantified Difference | Approximately 10–20 percentage points higher ee for N‑Cbz vs. N‑Boc substrates under comparable conditions (class‑level inference from aggregate data) |
| Conditions | Cationic [Rh(PROPRAPHOS)]⁺ catalyst, H₂ pressure 1–5 bar, room temperature |
Why This Matters
Higher enantioselectivity translates directly into higher chemical purity of the final amino acid, reducing the need for costly chiral resolution steps.
- [1] Döbler C, Kreuzfeld HJ, Michalik M, Krause HW. Unusual amino acids VIII. Asymmetric hydrogenation of some heteroaryl-N-CBZ and N-BOC aminocinnamic acid derivatives. Amino Acids. 1999;16(1):21–27. doi:10.1007/BF01318882. View Source
